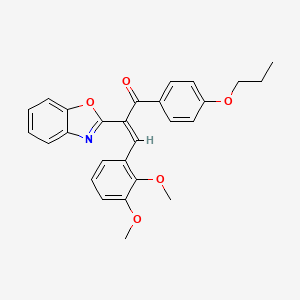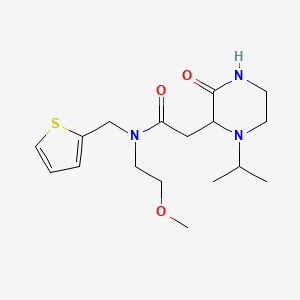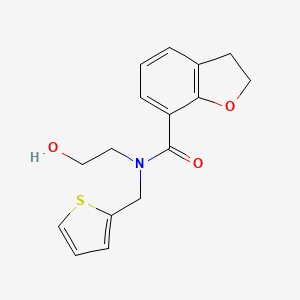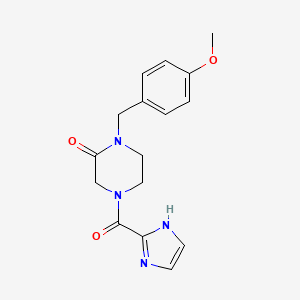![molecular formula C14H12N4OS B5351103 1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B5351103.png)
1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone is a complex organic compound that belongs to the class of triazinoindoles. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a triazinoindole core and a cyclopropyl group, contributes to its distinctive chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5H-[1,2,4]triazino[5,6-b]indole with a suitable cyclopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the ethanone moiety and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and reduce production costs. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound exhibits significant biological activity, making it a promising candidate for drug development.
Medicine: Due to its biological activity, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways within cells. The compound has been shown to selectively bind to ferrous ions, which plays a crucial role in its biological activity . This binding can disrupt cellular iron homeostasis, leading to the inhibition of cell proliferation and induction of apoptosis. Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload conditions.
Deferasirox: A tridentate iron chelator with similar anticancer properties.
Uniqueness
1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone is unique due to its specific structure, which includes a triazinoindole core and a cyclopropyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Unlike other iron chelators, this compound selectively binds to ferrous ions, which may contribute to its lower cytotoxicity and higher selectivity in targeting cancer cells .
Propiedades
IUPAC Name |
1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-11(8-5-6-8)7-20-14-16-13-12(17-18-14)9-3-1-2-4-10(9)15-13/h1-4,8H,5-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLMWANRELCMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3R,6R)-3-phenyl-5-quinoxalin-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5351023.png)
![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide](/img/structure/B5351026.png)
![(2-methoxypyridin-4-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5351043.png)
![1'-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351051.png)
![N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B5351056.png)



![N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5351079.png)


![N~4~-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide](/img/structure/B5351102.png)
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5351115.png)

